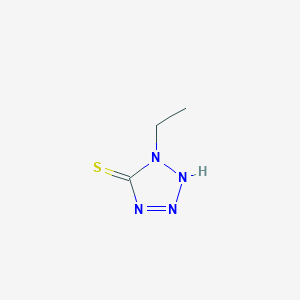

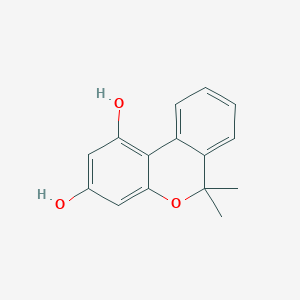

5H-四唑-5-硫酮,1-乙基-1,2-二氢-

描述

Clean Photodecomposition of Tetrazole-Thiones

The study of photodecomposition of 1-methyl-4-phenyl-1H-tetrazole-5(4H)-thione and its derivatives has shown that upon exposure to light, these compounds cleanly decompose to form carbodiimides. This process involves the expulsion of dinitrogen and sulfur and is believed to proceed via a biradical intermediate. The photodecomposition is highly efficient and yields stable end products, suggesting potential applications in various industries, including medicinal chemistry .

Synthesis of 5-Substituted 1H-Tetrazoles

Tetrazoles, particularly 5-substituted 1H-tetrazoles, are of great interest due to their utility as bioisosteric replacements for carboxylic acids in drug design. The synthesis of these compounds has seen significant advancements, with researchers developing more efficient and environmentally friendly methods. Techniques such as microwave-assisted synthesis, the use of heterogeneous catalysts, and nanoparticles have been explored to improve the synthesis process .

Solvent Mediated Reactions with Iodine

The reaction of 1-methyl-1H-tetrazoline-5-thione with iodine has been studied in different solvents. In chloroform, a stable σ-complex is formed, while in ethanol, an irreversible oxidation occurs, leading to the formation of a disulfide product. The structure of the disulfide product has been elucidated through X-ray diffraction, revealing strong intermolecular interactions and supramolecular chain formation .

Synthesis of Tetrazolo-Benzodiazepines

A novel synthesis route for 5H-tetrazolo[5,1-c][1,4]benzodiazepines has been described. This process involves a three-step reaction starting from substituted benzyl azide and ethyl cyanoformate, leading to the formation of novel ring systems with potential applications in medicinal chemistry .

Structural and Energetic Properties of Tetrazole Derivatives

The synthesis and characterization of 5-(tetrazol-1-yl)-2H-tetrazole and its derivatives have been extensively studied. These compounds have been evaluated for their energetic properties using various analytical techniques, and their potential as energetic materials has been assessed. The study provides valuable insights into the structural and energetic aspects of these nitrogen-rich compounds .

Molecular and Crystal Structures of Tetrazole-Thiones

The molecular and crystal structures of 1-(2-methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione and its Cd(II) complex have been determined using X-ray diffraction. The free ligand exhibits a nonplanar structure, while the complex forms a chain structure with a distorted tetrahedral coordination of Cd(II). These findings contribute to the understanding of the structural properties of tetrazole-thiones and their metal complexes .

Antiproliferative Evaluation of Tetrazole Derivatives

A series of 1,4-diaryl tetrazol-5-ones and their 5-thio derivatives have been synthesized and evaluated for their antiproliferative activity against cancer cells. Some of these compounds have shown promising results in inhibiting cell proliferation, indicating their potential as therapeutic agents in cancer treatment .

Environmentally Friendly Synthesis of Tetrazoles

The synthesis of 5-ethylthio-1H-tetrazole using water and ethanol as solvents has been investigated. This method offers an environmentally benign alternative to traditional synthesis routes, reducing the amount of reagents needed and achieving a high product yield .

Preparation of Substituted Tetrazole-Thiones

The preparation of various 1-substituted 1,2,3,4-tetrazole-5-thiones has been achieved through the synthesis of methyl-(N-alkyl- and N-aryl)-dithiocarbamates, followed by reaction with sodium azide. This method provides access to substituted tetrazole-5-thiones, which are valuable intermediates in chemical synthesis .

科学研究应用

分子结构和晶体分析

1-(2-甲氧基苯基)-1,4-二氢-5H-四唑-5-硫酮及其镉(II)配合物的分子和晶体结构已得到广泛研究。这些结构揭示了游离配体的非平面硫酮和配合物的链状结构,表明该化合物在配位化学和材料科学中的潜力 (Askerov 等,2019).

高能高氮化合物

5H-四唑衍生物已被探索作为高能材料。具体来说,合成了 5-(三硝基甲基)-2H-四唑及其衍生物,并对其进行了表征,显示出作为高能材料的希望,在包括国防和太空探索在内的各个行业中具有应用前景 (Haiges & Christe,2013).

有机化学中的合成途径

已经报道了一种通向各种非环和环状 C-核苷的 5H-四唑衍生物的常见合成路线。这证明了该化合物在合成具有潜在药物和生物化学应用的结构复杂分子的作用 (Belkadi & Othman,2006).

合成和药用应用

1,4-二芳基四唑的 5-氧代和 5-硫代衍生物的合成和抗增殖评估表明,这些化合物在癌症治疗中具有潜在应用。已发现该类别中的几种化合物可以抑制白血病和乳腺癌细胞的生长 (Gundugola 等,2010).

防腐机制

已经研究了四唑衍生物在酸性介质中对钢的防腐机制。发现这些衍生物作为缓蚀剂非常有效,表明它们在材料科学和工程学中的潜力 (Tan 等,2020).

合成和抗菌评价

已经合成了新型 1-苯基-1h-四唑-5-硫醇衍生物,并评估了它们的抗菌特性。这些发现突出了它们在开发新型抗菌剂方面的潜力,表明该化合物在药物化学和药理学中的重要性 (Mekky & Thamir,2019).

安全和危害

The safety information for 5H-Tetrazole-5-thione, 1-ethyl-1,2-dihydro- indicates that it may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . Contaminated work clothing should not be allowed out of the workplace .

属性

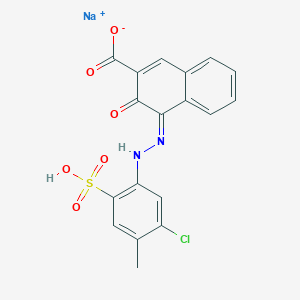

IUPAC Name |

1-ethyl-2H-tetrazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4S/c1-2-7-3(8)4-5-6-7/h2H2,1H3,(H,4,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLQLTELAOKOFBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=S)N=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5073402 | |

| Record name | 5H-Tetrazole-5-thione, 1-ethyl-1,2-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5H-Tetrazole-5-thione, 1-ethyl-1,2-dihydro- | |

CAS RN |

15217-53-5 | |

| Record name | 1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15217-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015217535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5H-Tetrazole-5-thione, 1-ethyl-1,2-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.685 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[2.5]octane-1-carboxylic Acid](/img/structure/B91185.png)

![Methanone, [4-(1-methylethyl)phenyl]phenyl-](/img/structure/B91202.png)

![Pyrazolo[5,1-c][1,2,4]benzotriazin-8-yl acetate](/img/structure/B91212.png)